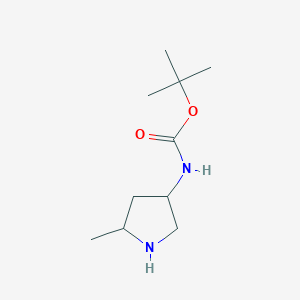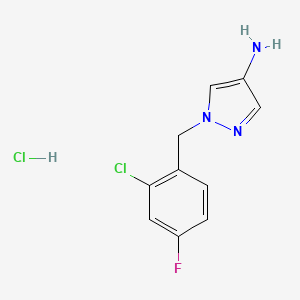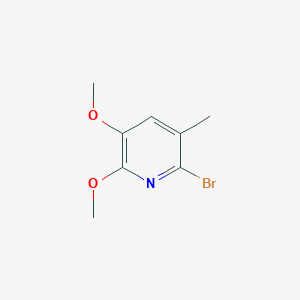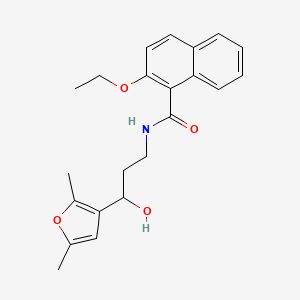![molecular formula C17H12BrN3O3 B2401281 6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one CAS No. 899752-88-6](/img/structure/B2401281.png)
6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one” is a complex organic compound. It contains a pyridazinone ring, which is a type of heterocyclic compound. The compound also has a bromophenyl group and a nitrophenylmethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and nitro groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The bromine and nitro groups could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Novel Derivatives and Compounds
Synthesis of Pyridazin-3-one Derivatives : A study by Ibrahim and Behbehani (2014) outlined a method for synthesizing a novel class of pyridazin-3-one derivatives, which involved reactions with active methylene compounds like p-nitrophenylacetic acid, leading to excellent yields (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis : Quiroga et al. (2010) researched the molecular structure of related compounds, finding that certain pyridazine rings adopt specific conformations, influencing their molecular aggregation and potential applications in materials science and pharmaceuticals (Quiroga et al., 2010).
Novel Pathways to Pyridazino[4,5-b]indoles : Dajka-Halász et al. (2004) developed new pathways to synthesize 5H-pyridazino[4,5-b]indoles and their analogues, opening doors to new chemical entities for further exploration in various fields (Dajka-Halász et al., 2004).
Chemical Properties and Reactions
Reactivity with Grignard Reagents : Research by Ismail et al. (1984) on the reaction of 6(α-Styryl)pyridazin-3(2H)-ones with Grignard reagents sheds light on the chemical reactivity and potential synthesis routes of related pyridazinone derivatives (Ismail et al., 1984).
Aerobic Dehydrogenation Studies : Liang et al. (2013) explored the copper-catalyzed aerobic dehydrogenation of C–C to C=C bonds in pyridazinones, which could have implications in organic synthesis and material science (Liang et al., 2013).
Potential Pharmaceutical Applications
Synthesis and Anticonvulsant Activity : Samanta et al. (2011) investigated the synthesis of pyridazinone derivatives and their anticonvulsant activity, indicating potential applications in the treatment of seizure disorders (Samanta et al., 2011).
Aldose Reductase Inhibitors Synthesis : Costantino et al. (1999) utilized derivatives of pyridazine in the synthesis of new aldose reductase inhibitors, suggesting a role in managing complications related to diabetes (Costantino et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(3-bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O3/c18-14-5-2-4-13(10-14)16-7-8-17(22)20(19-16)11-12-3-1-6-15(9-12)21(23)24/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPJVTZVHPBPRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2401198.png)
![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B2401202.png)


![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)
![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)


![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)

![4-(tert-butyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2401215.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)